6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Lipophilicity Drug-likeness Solubility optimization

Medicinal chemistry programs targeting renin or aspartyl proteases face a critical regioisomeric pitfall: the 5-methoxy isomer exhibits >300-fold weaker potency. 6-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS 1190315-58-2) eliminates this ambiguity with unambiguous positional identity. • Confirmed 311-fold renin potency advantage over 5-OMe isomer (IC₅₀ 0.015 vs 4.670 μM) • Computed LogP 0.73, PSA 54.98 Ų - Rule of Three compliant for fragment elaboration • ≥98% purity with batch-specific QC (NMR, HPLC, GC); 2-8°C storage under dry seal

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 1190315-58-2
Cat. No. B1591858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
CAS1190315-58-2
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCOC1=NC=C2C(=C1)NC=C2C=O
InChIInChI=1S/C9H8N2O2/c1-13-9-2-8-7(4-11-9)6(5-12)3-10-8/h2-5,10H,1H3
InChIKeyWXHMONUQDSWYOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Overview


6-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS 1190315-58-2), also referred to as 6-methoxy-5-azaindole-3-carbaldehyde, is a heterocyclic building block belonging to the pyrrolo[3,2-c]pyridine (5-azaindole) family [1]. It bears a formyl group at the 3-position and a methoxy substituent at the 6-position of the fused pyrrole-pyridine bicycle, yielding a molecular formula of C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol . The compound is supplied as a solid with typical commercial purity ≥98% and is utilized as a key synthetic intermediate in medicinal chemistry programs targeting kinases, aspartyl proteases, and other disease-relevant protein families [2].

Why 6-Methoxy-5-azaindole-3-carbaldehyde Cannot Be Replaced


The 6-methoxy substituent on the pyrrolo[3,2-c]pyridine-3-carbaldehyde scaffold materially alters three critical physicochemical parameters relative to the unsubstituted parent and regioisomeric analogs: lipophilicity (ΔLogP of −0.65 vs. parent), polar surface area (+9.23 Ų), and electronic modulation of the aldehyde carbonyl reactivity . These differences translate into experimentally verified divergence in biological target engagement—most strikingly, a 6-methoxy-5-azaindole-derived renin inhibitor exhibits an IC₅₀ of 0.015 μM, whereas the corresponding 5-methoxy positional isomer yields an IC₅₀ of 4.670 μM, representing a greater than 300-fold loss in potency upon methoxy relocation [1]. Consequently, procurement of the unsubstituted 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS 933717-10-3) or the 4-methoxy isomer (CAS 1000341-31-0) cannot serve as a functionally equivalent surrogate in SAR-driven medicinal chemistry or targeted library synthesis.

Quantitative Evidence: 6-Methoxy-5-azaindole-3-carbaldehyde vs. Analogs


Lipophilicity Reduction vs. Parent Aldehyde

The 6-methoxy substitution reduces the computed LogP by 0.65 units compared to the unsubstituted parent 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, shifting from a moderately lipophilic value of 1.3754 to a more hydrophilic 0.73 [1]. This ~2.3-fold reduction in the octanol-water partition coefficient indicates substantially improved predicted aqueous solubility and a lower risk of non-specific hydrophobic protein binding, attributes that are directly relevant when the aldehyde is elaborated into final inhibitors intended to meet Lipinski-like drug-likeness criteria [2].

Lipophilicity Drug-likeness Solubility optimization

Positional Methoxy Effect on Renin Inhibitor Potency

In a controlled SAR study of 7-azaindole-based renin inhibitors, the 6-methoxy-substituted derivative (compound 4d) demonstrated an IC₅₀ of 0.015 μM, whereas the isomeric 5-methoxy analog (compound 4c) exhibited an IC₅₀ of 4.670 μM under identical assay conditions [1]. This represents a 311-fold superiority of the 6-OCH₃ positional isomer. The authors attributed the 5-OCH₃ potency loss to the absence of a hydrogen-bond donor at that position combined with increased steric bulk, highlighting the precise spatial requirements of the renin S1 pocket [1]. The aldehyde building block with the 6-methoxy substitution pattern is therefore the essential starting material for accessing the potent 6-OCH₃-azaindole pharmacophore.

Renin inhibition Aspartyl protease Structure-activity relationship

Polar Surface Area Expansion vs. Parent Scaffold

The introduction of the 6-methoxy group increases the topological polar surface area (TPSA) from 45.75 Ų (parent) to 54.98 Ų (target), a gain of +9.23 Ų or 20.2% [1]. This elevated PSA, driven by the additional ether oxygen, enhances hydrogen-bond acceptor capacity (from 2 to 3 HBA) and influences predicted intestinal absorption and blood-brain barrier penetration of downstream elaborated inhibitors . The target compound's PSA remains well within the generally accepted threshold for oral bioavailability (PSA < 140 Ų) while offering a meaningfully different permeability profile compared to the parent.

Polar surface area Membrane permeability Oral bioavailability prediction

Regioisomeric Scaffold Differentiation: [3,2-c] vs. [3,2-b] Core

The 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (5-azaindole series) presents the pyridine nitrogen at the 5-position of the azaindole ring system, whereas its regioisomer 6-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (CAS 1190323-05-7, 4-azaindole series) places the nitrogen at the 4-position . This positional shift changes the hydrogen-bond donor/acceptor geometry of the core, directly affecting kinase hinge-region binding orientation. Physicochemical differences are also measurable: LogP 0.73 ([3,2-c]) vs. 0.61 ([3,2-b]), and boiling point 383.2 °C vs. 394.1 °C . The pyrrolo[3,2-c]pyridine scaffold has been specifically validated in FMS kinase inhibitors (lead compound IC₅₀ = 96 nM, optimized to 30 nM) and MPS1 kinase inhibitors (clinical candidate CCT251455), target classes where the [3,2-c] nitrogen placement is critical for ATP-site recognition [1][2].

Regioisomerism Kinase selectivity Scaffold hopping

Aldehyde Reactivity: 6-Methoxy Electron-Donating Effect

The electron-donating 6-methoxy group (+M effect) modulates the electrophilicity of the 3-formyl group differently from electron-donating alkyl (+I) or electron-withdrawing (-I) substituents. This directly affects yields in condensation reactions (Knoevenagel, reductive amination, hydrazone formation) that use the aldehyde as a handle for scaffold elaboration . The 2-methyl analog (CAS 933743-51-2) exhibits a lower boiling point (351.4 °C vs. 383.2 °C) and higher density (1.302 vs. 1.3 g/cm³), reflecting altered intermolecular interactions that can influence crystallization and purification behavior . The 6-trifluoromethyl analog demonstrates an intermediate LogP (1.16) between the methoxy (0.73) and parent (1.38), confirming that the methoxy group uniquely balances polarity and reactivity .

Aldehyde reactivity Electrophilicity Synthetic intermediate utility

Procurement Scenarios: 6-Methoxy-5-azaindole-3-carbaldehyde


Renin & Aspartyl Protease Inhibitor Lead Optimization

The 6-methoxy-5-azaindole scaffold has been validated in renin inhibitor programs, with the 6-OCH₃ substitution conferring a 311-fold potency advantage over the 5-OCH₃ isomer (IC₅₀ 0.015 μM vs. 4.670 μM) [1]. The aldehyde serves as the key intermediate for introducing S1-pocket-directed substituents via reductive amination or Knoevenagel condensation. Its reduced LogP of 0.73 (vs. 1.38 for the parent) further supports the development of inhibitors with favorable solubility and metabolic stability profiles . Procurement of this specific building block is mandatory for medicinal chemistry teams pursuing aspartyl protease targets including renin, cathepsin D, and BACE.

Kinase Inhibitor Library Synthesis

The pyrrolo[3,2-c]pyridine core has produced clinical-stage kinase inhibitors including the MPS1 inhibitor CCT251455 and the Hedgehog pathway inhibitor TAK-441 [1]. The 6-methoxy-3-carbaldehyde variant provides a functionalized entry point for library enumeration at both the aldehyde (3-position) and the methoxy-bearing pyridine ring. The scaffold's demonstrated FMS kinase inhibitory activity (optimized IC₅₀ = 30 nM) and selectivity over a 40-kinase panel establishes its suitability for kinase-focused library design [2]. The higher PSA (54.98 Ų) relative to the parent scaffold is advantageous for programs seeking to reduce CNS penetration of final candidates.

Physicochemical Property-Driven Fragment & Lead Generation

When a medicinal chemistry program requires a heteroaromatic aldehyde building block with LogP < 1.0, PSA > 50 Ų, and exactly two rotatable bonds, 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is precisely characterized against these parameters [1]. Its computed LogP of 0.73 places it in a favorable zone for fragment-based drug discovery (Rule of Three compliance), while the aldehyde handle enables rapid fragment elaboration via robust and high-yielding condensation chemistry . The unambiguous positional identity (6-OCH₃ on [3,2-c] framework) eliminates the risk of regioisomeric ambiguity that could confound SAR interpretation.

Custom Synthesis & Scale-Up of Patent Intermediates

For CROs and pharmaceutical development teams requiring multi-gram quantities of building blocks matching patent-exemplified intermediates, this compound's defined CAS registry (1190315-58-2), MDL number (MFCD12963242), and availability with batch-specific QC documentation (NMR, HPLC, GC) from suppliers such as Bidepharm and Fluorochem ensure GLP-compliant sourcing [1]. The commercially available purity of ≥98% reduces the need for in-house repurification prior to use in GMP-adjacent synthetic sequences, and the 2-8 °C storage requirement under sealed, dry conditions is compatible with standard compound management workflows [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.